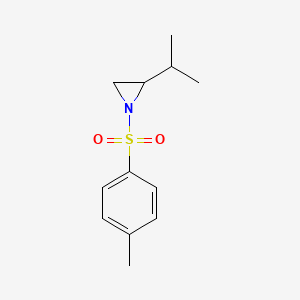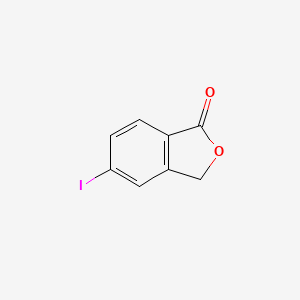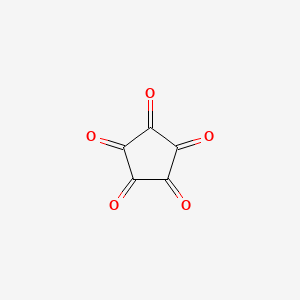
Cyclopentanepentone
Vue d'ensemble
Description
Cyclopentanepentone , also known as leuconic acid , is a hypothetical organic compound with the chemical formula C5O5 . It represents the fivefold ketone of cyclopentane. In essence, it is an oxide of carbon (an oxocarbon ) and can be thought of as a pentamer of carbon monoxide . As of the year 2000, this compound had not been synthesized in bulk, but there have been reports of trace synthesis .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Biological Activities and Cellular Targets Cyclopentenone prostaglandins, closely related to cyclopentanepentone, show significant anti-inflammatory, anti-neoplastic, and anti-viral activities. Their bioactivity arises from interactions with cellular target proteins, such as the nuclear receptor PPARγ and NF‐κB, influencing gene transcription and cellular responses (Straus & Glass, 2001).
Mosquito Attraction for Surveillance Research on cyclopentanone as a mosquito attractant has shown it activates the cpA CO2 receptor neuron in mosquitoes. It was compared with CO2 as an attractant in mosquito surveillance programs, though CO2 was more effective in field trials (Philippe-Janon et al., 2015).
Carcinogenicity Studies Cyclopentenone and its derivatives, including this compound, have been studied for their carcinogenic effects. Investigations on mice indicate moderate carcinogenicity, highlighting potential health hazards of environmental pollutants (Cavalieri et al., 1981).
Jasmonic Acid and Derivatives Cyclopentanone compounds like Jasmonic Acid (JA) are used in medicinal chemistry as small molecules including plant stress hormones. Research covers their synthesis, biological activities, and potential as drugs and prodrugs (Pirbalouti et al., 2014).
Combustion Characteristics for Biofuel Cyclopentanone's combustion characteristics have been studied for its potential as a biofuel. Research includes comparisons with gasoline and ethanol, focusing on flame propagation and burning velocity, important for energy applications (Bao et al., 2017).
Catalyst Stability in Biomass Conversion In the context of converting biomass to fuels, cyclopentanone has been researched for its stability in MgO-based catalysts. This stability is crucial for efficient biomass conversion processes (Ngo et al., 2018).
Topical Application in Medicine Cyclosporine, a derivative of cyclopentanone, has been studied for its effects when applied topically, showing potential in suppressing graft rejection and treating contact dermatitis (Newton et al., 1988; Biren et al., 1989).
Plant Growth and Development Jasmonates, derived from cyclopentanone, are considered new regulators of plant growth and development. They play a role in physiological processes and stress responses, indicating their significance in agriculture and botany (Parthier, 1991; Parthier, 1990).
Combustion and Emission Characteristics The impact of blending cyclopentanone with diesel on combustion and emission characteristics has been examined. This research is essential for exploring renewable biofuels in reducing emissions (Tong et al., 2021).
Geochemical Research Cyclopentanone has been identified as a major product in pyrolysates of organic-rich shales, indicating its importance in geochemical processes and potential in industrial syntheses (Jiang et al., 2018).
Propriétés
IUPAC Name |
cyclopentane-1,2,3,4,5-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5O5/c6-1-2(7)4(9)5(10)3(1)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXMBHAKNKELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)C(=O)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486718 | |
| Record name | Cyclopentanepentone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3617-57-0 | |
| Record name | 1,2,3,4,5-Cyclopentanepentone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3617-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanepentone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



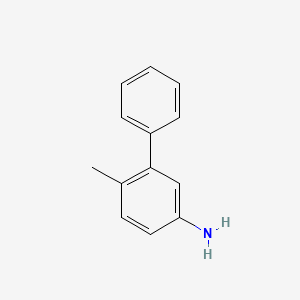

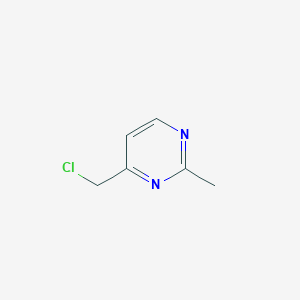
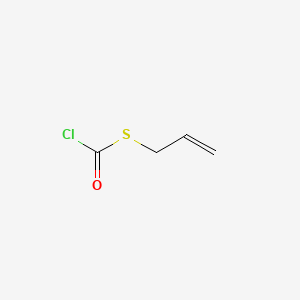
![4,7-Dimethoxy-1H-benzo[D]imidazole](/img/structure/B1610536.png)
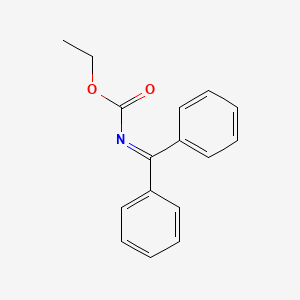

![5,7-Dichloro-3-methylimidazo[1,5-c]pyrimidine](/img/structure/B1610540.png)

![3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1610545.png)
